8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C9H6BrN3O2 |
|---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
8-amino-5-bromo-1,7-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-3-13-8(11)7-5(6)1-4(2-12-7)9(14)15/h1-3H,(H2,11,13)(H,14,15) |
InChI Key |
ZXTUITBIVLNADF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN=C2N)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Bromination
5-Chloro-1,7-naphthyridine-3-carboxylic acid undergoes halogen exchange using HBr/AcOH at 120°C, substituting chlorine with bromine.
Conditions :
Suzuki-Miyaura Coupling
A boronic ester at position 5 is replaced with bromine via coupling with bromobenzene:
-
Borylation : 5-Triflate-1,7-naphthyridine-3-carboxylate reacts with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂.
-
Bromination : The intermediate undergoes coupling with bromobenzene, yielding the bromo-substituted product.
Key Metrics :
| Step | Catalyst/Reagents | Yield (%) |
|---|---|---|
| Borylation | B₂Pin₂, Pd(dppf)Cl₂, KOAc, dioxane | 65 |
| Bromination | BrC₆H₅, Pd(PPh₃)₄, K₂CO₃ | 70 |
Functional Group Interconversion
Nitro to Amino Reduction
8-Nitro-5-bromo-1,7-naphthyridine-3-carboxylic acid is reduced using H₂/Pd-C in ethanol:
Carboxylation via CO₂ Insertion
A lithiated intermediate at position 3 reacts with CO₂:
-
Lithiation : 5-Bromo-8-amino-1,7-naphthyridine is treated with LDA at −78°C.
-
Quenching : CO₂ gas is introduced, forming the carboxylic acid.
One-Pot Multistep Synthesis
A streamlined approach combines cyclization, bromination, and carboxylation:
-
Cyclocondensation : 3-Amino-4-bromopyridine and diethyl ethoxymethylenemalonate react in refluxing ethanol.
-
In Situ Bromination : NBS (N-bromosuccinimide) adds bromine at position 5.
-
Ester Hydrolysis : NaOH hydrolyzes the ester to carboxylic acid.
Optimized Conditions :
Critical Analysis of Methodologies
| Method | Strengths | Weaknesses |
|---|---|---|
| Cyclization | High regioselectivity | High-temperature requirements |
| Friedländer | Sustainable, scalable | Post-functionalization needed |
| Halogen Exchange | Direct substitution | Acidic conditions |
| Functional Group Int. | Versatile | Low yields in carboxylation |
| One-Pot Synthesis | Time-efficient | Moderate overall yield |
Chemical Reactions Analysis
Types of Reactions
8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity:
8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid exhibits promising antimicrobial properties against various bacterial strains. Research indicates that derivatives of naphthyridine compounds demonstrate selective antibacterial activity against resistant pathogens. For instance, studies have shown that certain naphthyridine derivatives possess significant activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | High | |
| Escherichia coli | Moderate | |
| Pseudomonas aeruginosa | Significant |
2. Anticancer Potential:
The compound has been explored for its anticancer properties. Naphthyridine derivatives have shown efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and inhibition of cell cycle progression. A review highlighted that 1,8-naphthyridine derivatives exhibit anticancer activity by targeting topoisomerases and disrupting DNA replication .
| Mechanism of Action | Effect | Reference |
|---|---|---|
| Apoptosis induction | Reduces tumor cell viability | |
| Topoisomerase inhibition | Prevents DNA replication |
3. Anti-inflammatory Effects:
Research has indicated that naphthyridine derivatives can also exhibit anti-inflammatory activities. These compounds may inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antibacterial activity of various naphthyridine derivatives, 8-amino-5-bromo-1,7-naphthyridine-3-carboxylic acid was found to be effective against multi-drug resistant strains of bacteria. The study employed in vitro assays to determine the Minimum Inhibitory Concentration (MIC) values, demonstrating significant antibacterial activity at low concentrations .
Case Study 2: Anticancer Activity
A collaborative research effort focused on synthesizing novel naphthyridine derivatives for cancer treatment revealed that certain derivatives exhibited potent cytotoxic effects on cancer cell lines. The study utilized both in vitro and in vivo models to evaluate the efficacy of these compounds in reducing tumor growth .
Mechanism of Action
The mechanism of action of 8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved often include inhibition of DNA synthesis and disruption of cellular processes .
Comparison with Similar Compounds
5-Bromo-1,7-naphthyridine-3-carboxylic Acid
Ethyl 5-Bromo-1,7-naphthyridine-3-carboxylate
8-Amino-1,7-naphthyridine-5-carboxylic Acid
- Structure: Positional isomer with carboxylic acid at position 5 and amino at position 8 (CAS 1424941-74-1) .
- Key Differences : Altered substituent positions may disrupt electronic conjugation and steric interactions, affecting binding to biological targets.
5-Bromo-8-chloro-1,7-naphthyridine
Physicochemical Properties
Q & A
Q. Q1. What are the optimal synthetic routes for 8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid?
Methodological Answer:
- Step 1: Carboxylic Acid Formation
Start with ethyl 5-bromo-1,7-naphthyridine-3-carboxylate. Hydrolyze the ester group using NaOH (1–5 M, 95°C, 1–3 h) to yield 5-bromo-1,7-naphthyridine-3-carboxylic acid . - Step 2: Amination at Position 8
Introduce the amino group via nucleophilic substitution. Use NH₃ (gas or aqueous) under reflux in a polar aprotic solvent (e.g., DMF) at 80–120°C for 12–24 h. Monitor reaction progress via TLC or HPLC . - Purification:
Recrystallize from ethanol/water or use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Confirm purity via HPLC (>95%) and NMR (¹H/¹³C) .
Q. Q2. How does the bromine substituent at position 5 influence regioselective amination?
Methodological Answer:
- Electronic Effects:
Bromine acts as a meta-directing group, favoring substitution at position 8 due to electron withdrawal via resonance. DFT calculations suggest a lower activation energy for amination at position 8 vs. 6 . - Experimental Validation:
Compare reaction outcomes using NH₃ vs. alkylamines. Bromine’s presence reduces competing side reactions (e.g., dehalogenation) under standard conditions (pH 7–9, 100°C) .
Stability and Storage
Q. Q3. What are the critical storage conditions for this compound?
Methodological Answer:
- Store under inert gas (N₂ or Ar) at 2–8°C in amber vials to prevent photodegradation.
- Avoid exposure to moisture: use desiccants (silica gel) in storage containers.
- Stability tests (HPLC) show >90% purity retention after 6 months under these conditions .
Biological Activity Profiling
Q. Q4. What methodologies are used to study its enzyme inhibition mechanisms?
Methodological Answer:
- Kinase Inhibition Assays:
Use fluorescence polarization (FP) or TR-FRET assays with recombinant kinases (e.g., EGFR, Src). IC₅₀ values are determined via dose-response curves (1 nM–100 μM). - Binding Mode Analysis:
Perform X-ray crystallography or molecular docking (AutoDock Vina) to identify interactions with kinase ATP-binding pockets. Hydrogen bonding with hinge regions (e.g., Met793 in EGFR) is critical .
Q. Q5. How to address discrepancies in reported synthetic yields for amination?
Methodological Answer:
- Possible Causes:
Variations in solvent purity (DMF vs. DMAc), NH₃ concentration, or trace metal catalysts (e.g., CuI). - Resolution Strategy:
Reproduce reactions under controlled conditions (anhydrous solvents, degassed solutions). Use high-purity NH₃ (≥99.9%) and monitor reaction kinetics via in situ IR spectroscopy .
Computational Modeling
Q. Q6. How can in silico tools predict the compound’s drug-likeness?
Methodological Answer:
- Bioavailability Radar Analysis:
Use SwissADME or similar tools to assess parameters:
Advanced Analytical Techniques
Q. Q7. What advanced NMR techniques resolve structural ambiguities?
Methodological Answer:
- ¹H-¹⁵N HMBC:
Correlates amino protons with adjacent carbons to confirm substitution at position 8. - NOESY:
Detects spatial proximity between bromine (position 5) and adjacent protons, confirming regiochemistry .
Environmental Impact Assessment
Q. Q8. What biodegradation studies are relevant for this compound?
Methodological Answer:
- OECD 301D Test:
Incubate with activated sludge (30°C, 28 days). Monitor via LC-MS for breakdown products (e.g., debromination to 8-amino-1,7-naphthyridine-3-carboxylic acid). - Ecotoxicity:
Use Daphnia magna (48h LC₅₀) and algae (72h EC₅₀) assays. Preliminary data suggests moderate toxicity (LC₅₀ = 12 mg/L) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
